molecular formula C20H16F7NO3 B140388 (5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone CAS No. 419574-33-7

(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone

Cat. No. B140388
M. Wt: 451.3 g/mol
InChI Key: UISOBKKSNVFVOF-AQQIJUCISA-N
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Description

The compound "(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone" is a chiral molecule that appears to be a derivative of morpholine, a heterocyclic amine, which is often used in chemical synthesis as a building block or a ligand due to its unique chemical properties. The presence of multiple fluorine atoms and the bis(trifluoromethyl)phenyl group suggests that this compound could exhibit interesting electronic properties and potentially serve as a pharmacophore in drug design.

Synthesis Analysis

The synthesis of related morpholine derivatives has been described in the literature. For instance, the synthesis of a morpholino phenyl compound was achieved by reacting a difluoronitrobenzene with morpholine, followed by a series of reactions including catalytic hydrogenation, interaction with phosgene, and final reaction with a glycidyl butyrate to yield a complex oxazolidinylmethanol derivative . Although the exact synthesis of the compound is not detailed, similar methodologies involving the use of morpholine, catalytic reactions, and protective group strategies could be applied.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a six-membered ring containing both nitrogen and oxygen atoms. This ring structure imparts certain chemical properties such as basicity and the ability to form hydrogen bonds. The stereochemistry of the compound is also crucial, as indicated by the (5R,6R) and (1R) descriptors, which suggest that the compound has multiple chiral centers, likely affecting its interaction with biological molecules .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. The presence of a morpholine ring provides sites for nucleophilic substitution reactions, as well as the potential for the formation of amides and other functional groups through reactions with isocyanates or similar electrophiles . The fluorine atoms and the trifluoromethyl groups could influence the reactivity of the compound by withdrawing electron density from the aromatic ring and potentially stabilizing reaction intermediates through inductive effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents attached to the morpholine ring. The presence of fluorine atoms typically increases the lipophilicity of the molecule, which can affect its solubility and membrane permeability. The bis(trifluoromethyl)phenyl and fluorophenyl groups suggest that the compound could have a relatively high molecular weight and exhibit significant hydrophobic character. These properties are important when considering the compound's potential use in pharmaceutical applications, as they can influence its pharmacokinetics and distribution within the body .

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : This study outlines the use of chemosensors, including compounds with structural motifs related to the chemical , for detecting a wide range of analytes. These chemosensors demonstrate high selectivity and sensitivity, showcasing the chemical's potential for analytical applications (Roy, 2021).

Synthesis of Macrocyclic Natural Products

Lawesson's Reagent in Total Synthesis : Highlighting the versatility of specific reagents for synthesizing macrocyclic natural products, this review underscores the importance of chemical synthesis techniques in producing complex organic molecules, potentially including structures akin to the one of interest (Larik et al., 2017).

Antioxidant Applications

Antioxidant Ethoxyquin and Its Analogues : Discusses the antioxidant properties of ethoxyquin and its analogues for protecting polyunsaturated fatty acids in fish meal. This research may parallel investigations into the antioxidative capacity of structurally complex molecules like the one mentioned (de Koning, 2002).

Environmental Remediation

Redox Mediators in Organic Pollutant Treatment : Explores the use of enzymes and redox mediators for degrading recalcitrant compounds in wastewater, indicating the potential environmental applications of complex organic molecules in pollution control (Husain & Husain, 2007).

Organic Light-Emitting Diodes (OLEDs)

BODIPY Platform for OLEDs : Reviews the structural design and synthesis of BODIPY-based organic semiconductors for application in OLED devices. This suggests potential applications for similar fluorinated phenyl compounds in electronic devices (Squeo & Pasini, 2020).

properties

IUPAC Name

(5R,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISOBKKSNVFVOF-AQQIJUCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NC(=O)CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609486
Record name (5R,6R)-6-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-5-(4-fluorophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one

CAS RN

419574-33-7
Record name (5R,6R)-6-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-5-(4-fluorophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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